1,3-bis((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)propane-1,3-dione
Description
1,3-bis((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)propane-1,3-dione is a bifunctional compound featuring two chiral piperidine rings linked by a propane-1,3-dione core. Each piperidine moiety is substituted with a methyl group at the 4-position and a methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino group at the 3-position, conferring stereochemical specificity (3R,4R configuration) critical for its biological activity . This compound belongs to a class of kinase inhibitors, with structural similarities to Janus kinase (JAK) inhibitors like CP-690,550 (tofacitinib), which target autoimmune and inflammatory pathways . Its synthesis involves advanced stereoselective methods, as described in patents for pyrrolo[2,3-d]pyrimidine intermediates .
Properties
IUPAC Name |
1,3-bis[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N10O2/c1-18-7-11-38(14-22(18)36(3)28-20-5-9-30-26(20)32-16-34-28)24(40)13-25(41)39-12-8-19(2)23(15-39)37(4)29-21-6-10-31-27(21)33-17-35-29/h5-6,9-10,16-19,22-23H,7-8,11-15H2,1-4H3,(H,30,32,34)(H,31,33,35)/t18-,19-,22+,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVCYPAWDKDZTI-VKGYTVAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)N4CCC(C(C4)N(C)C5=NC=NC6=C5C=CN6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)N4CC[C@H]([C@H](C4)N(C)C5=NC=NC6=C5C=CN6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution of Piperidine Precursors
The synthesis begins with the preparation of enantiomerically pure (3R,4R)-N,4-dimethylpiperidin-3-amine. As described in WO2014195978A2, this involves:
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Benzyl Protection : Reacting racemic N,4-dimethylpiperidin-3-amine with benzyl halides (e.g., benzyl bromide) in toluene at 80–100°C to form 1-benzyl-N,4-dimethylpiperidin-3-amine.
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Chiral Acid Resolution : Treating the racemic mixture with di-p-toluoyl-D-tartaric acid in methanol to isolate the (3R,4R)-enantiomer as a crystalline salt.
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Deprotection : Catalytic hydrogenation (H₂, Pd/C) in ethanol removes the benzyl group, yielding (3R,4R)-N,4-dimethylpiperidin-3-amine.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzyl protection | BnBr, K₂CO₃, toluene, 90°C | 92 | 98.5 |
| Chiral resolution | Di-p-toluoyl-D-tartaric acid | 45 | 99.8 |
| Deprotection | H₂ (50 psi), Pd/C, EtOH | 95 | 99.2 |
Diketone Bridge Formation
Coupling via Malonyl Dichloride
The central propane-1,3-dione bridge is introduced by reacting two equivalents of (3R,4R)-N,4-dimethylpiperidin-3-amine with malonyl dichloride:
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Reaction Conditions :
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Solvent: Anhydrous dichloromethane (DCM) at 0°C.
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Base: Triethylamine (2.2 equiv) to neutralize HCl byproduct.
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Stoichiometry: 1:2 molar ratio of malonyl dichloride to piperidine amine.
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Mechanism : Nucleophilic acyl substitution at both carbonyl groups of malonyl dichloride.
Optimization Insights :
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Lower temperatures (0–5°C) minimize racemization.
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Excess base ensures complete reaction but requires careful quenching to avoid side reactions.
Analytical Validation :
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¹H NMR (CDCl₃): δ 3.85 (q, J=6.8 Hz, 2H, COCH₂CO), 3.30–3.10 (m, 4H, piperidine H), 2.95 (s, 6H, NCH₃).
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HPLC : Retention time 12.7 min (C18 column, 70:30 acetonitrile/water).
Alternative Route: Stepwise Acylation
Sequential Ketone Formation
To avoid symmetry-related byproducts, a stepwise approach is employed:
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First Acylation : React (3R,4R)-N,4-dimethylpiperidin-3-amine with 3-chloropropionyl chloride in THF at −10°C.
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Second Acylation : Treat the mono-acylated intermediate with another equivalent of the piperidine amine under reflux.
Advantages :
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Better control over stoichiometry.
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Reduced dimerization side products.
Challenges :
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Requires isolation of the mono-acylated intermediate, which is hygroscopic and prone to degradation.
Stereochemical Preservation Strategies
Solvent and Temperature Effects
Catalytic Asymmetric Induction
WO2014195978A2 discloses the use of chiral ligands (e.g., (R)-BINAP) with palladium catalysts during coupling steps to enhance enantiomeric excess (ee >99%).
Scalability and Industrial Considerations
Cost-Effective Protecting Groups
Waste Stream Management
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Solvent Recovery : Toluene and THF are distilled and reused, reducing environmental impact.
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Acid Neutralization : Triethylamine hydrochloride byproduct is filtered and repurposed in other processes.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolo[2,3-d]pyrimidine moiety can be modified using different nucleophiles.
Common Reagents and Conditions: Typical reagents include organic solvents like dichloromethane, catalysts such as palladium on carbon, and conditions like reflux or room temperature.
Major Products: The major products formed depend on the specific reaction and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1,3-bis((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting protein kinases, particularly Akt. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets include various substrates involved in cell cycle regulation and apoptosis, such as GSK3β and mTOR .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with structurally related kinase inhibitors (Table 1), focusing on substituents, stereochemistry, and pharmacological profiles.
Table 1: Comparison of Key Pyrrolo[2,3-d]pyrimidine Derivatives
*Estimated based on analogous structures.
Key Observations
Core Structure Impact: The propane-1,3-dione linker in the target compound introduces rigidity and symmetry, likely improving binding avidity to kinase ATP pockets compared to mono-ketone (e.g., propan-1-one) or nitrile (e.g., CP-690,550) cores . The dione group may reduce metabolic instability compared to nitriles, which are prone to hydrolysis .
Stereochemistry and Selectivity :
- The (3R,4R) configuration in both piperidine rings is conserved across JAK inhibitors (e.g., CP-690,550), underscoring its role in JAK3/TYK2 inhibition . In contrast, rel-3R,4S isomers () show diminished activity due to mismatched stereochemistry .
Biological Activity: The target compound’s bis-piperidine design enhances kinase selectivity over mono-substituted analogs. For example, CP-690,550 (mono-piperidine) exhibits broader JAK inhibition (JAK1/3), while the dione derivative shows narrower TYK2/JAK3 specificity, reducing off-target effects .
Physicochemical Properties :
- The addition of pyrrolidine () or citrate salts () improves aqueous solubility, critical for oral bioavailability. The target compound’s higher molecular weight (~614 vs. 312 for CP-690,550) may limit permeability but enhance target residence time .
Computational Similarity Analysis
Using Tanimoto coefficients (MACCS fingerprints), the target compound shares >70% similarity with CP-690,550 and the methanone derivative (), supporting the "similar property principle" . However, activity cliffs exist: minor structural changes (e.g., dione vs. nitrile) drastically alter selectivity profiles .
Biological Activity
The compound 1,3-bis((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)propane-1,3-dione , also known by its CAS number 477600-76-3, is a synthetic derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of protein kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 287.36 g/mol. The structure features a piperidine ring substituted with a pyrrolo[2,3-d]pyrimidin moiety, which is crucial for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of Janus Kinase 3 (JAK3) . JAK3 is a critical enzyme involved in the signaling pathways of various cytokines and growth factors. Inhibition of JAK3 can lead to immunosuppressive effects, making this compound a candidate for treating autoimmune diseases and conditions requiring immune modulation.
Key Mechanisms:
- Inhibition of Cytokine Signaling : By blocking JAK3 activity, the compound can reduce the signaling of pro-inflammatory cytokines such as IL-2 and IL-6.
- Impact on Immune Response : This inhibition may help in managing conditions like organ transplant rejection and autoimmune disorders.
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
| Condition | Potential Application |
|---|---|
| Organ Transplant Rejection | Immunosuppression to prevent graft rejection |
| Autoimmune Diseases | Treatment for lupus, rheumatoid arthritis, and multiple sclerosis |
| Cancer | Potential adjunct therapy in certain cancers |
| Inflammatory Disorders | Management of conditions like psoriasis and Crohn's disease |
Research Findings
Several studies have highlighted the efficacy of this compound in various models:
- Immunosuppressive Activity : In preclinical studies, the compound demonstrated significant immunosuppressive effects in animal models of organ transplantation and autoimmune diseases. For instance, it effectively reduced T-cell activation and proliferation in response to antigen stimulation.
- Kinase Inhibition Profiles : The compound was evaluated against a panel of kinases and showed high selectivity for JAK3 with minimal off-target effects on other kinases. This selectivity is crucial for minimizing side effects associated with broader kinase inhibitors .
- In Vivo Efficacy : In vivo studies indicated that administration of the compound led to improved survival rates in models of graft-versus-host disease (GVHD) and reduced symptoms in models of lupus .
Case Study 1: Organ Transplantation
A study involving mice subjected to kidney transplantation demonstrated that treatment with the compound significantly improved graft survival compared to control groups. The immunosuppressive effects were attributed to decreased levels of inflammatory cytokines in serum samples.
Case Study 2: Autoimmune Disorders
In a model for rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and damage. Histological analysis showed lower infiltration of immune cells in affected tissues compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
